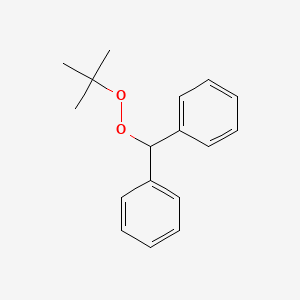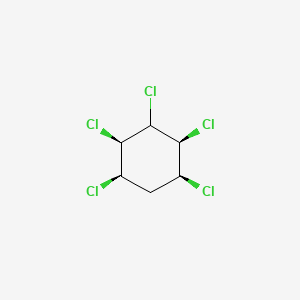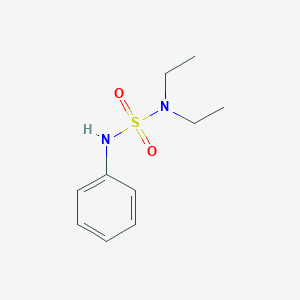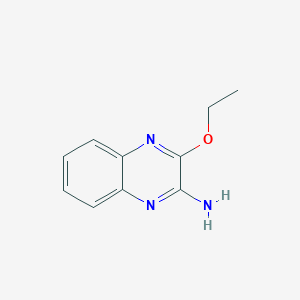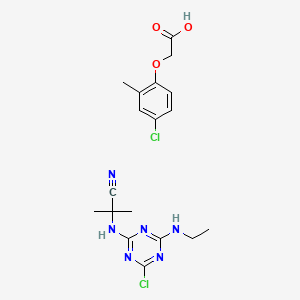
Cyanazine-MCPA mixt.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanazine-MCPA mixture is a combination of two herbicides, cyanazine and 2-methyl-4-chlorophenoxyacetic acid (MCPA). Cyanazine is a triazine herbicide that inhibits photosynthesis, while MCPA is a phenoxy herbicide that acts as a synthetic auxin, disrupting plant growth. This mixture is used to control a wide range of broadleaf weeds and grasses in agricultural settings .
准备方法
Synthetic Routes and Reaction Conditions
Cyanazine is synthesized by reacting cyanuric chloride with ethylamine and 2-amino-2-methylpropionitrile . MCPA is synthesized by reacting 2-methyl-4-chlorophenol with chloroacetic acid .
Industrial Production Methods
The industrial production of cyanazine involves the chlorination of melamine to form cyanuric chloride, followed by successive reactions with ethylamine and 2-amino-2-methylpropionitrile . MCPA is produced by the chlorination of phenol to form 2-methyl-4-chlorophenol, which is then reacted with chloroacetic acid .
化学反应分析
Types of Reactions
Oxidation: Cyanazine can undergo oxidation reactions, leading to the formation of various degradation products.
Hydrolysis: Both cyanazine and MCPA can undergo hydrolysis under acidic or basic conditions
Substitution: Cyanazine can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Substitution: Nucleophiles such as amines or thiols can be used.
Major Products Formed
Oxidation: Various degradation products depending on the oxidizing agent used.
Hydrolysis: Cyanazine forms cyanuric acid and other by-products.
Substitution: Substituted triazines in the case of cyanazine.
科学研究应用
Cyanazine-MCPA mixture is widely used in agricultural research to study its effects on weed control and crop yield . It is also used in environmental studies to understand its impact on soil and water quality . In addition, this mixture is used in toxicological studies to assess its effects on non-target organisms .
作用机制
Cyanazine
Cyanazine inhibits photosynthesis by blocking the electron transport chain in photosystem II . This leads to the production of reactive oxygen species, which cause cellular damage and ultimately plant death .
MCPA
MCPA acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) . It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to plant death .
相似化合物的比较
Similar Compounds
Atrazine: Another triazine herbicide that inhibits photosynthesis.
2,4-Dichlorophenoxyacetic acid (2,4-D): A phenoxy herbicide similar to MCPA that acts as a synthetic auxin.
Uniqueness
The combination of cyanazine and MCPA provides a broader spectrum of weed control compared to using either herbicide alone . Cyanazine targets photosynthesis, while MCPA disrupts plant growth, making the mixture effective against a wide range of weeds .
属性
CAS 编号 |
56050-39-6 |
|---|---|
分子式 |
C18H22Cl2N6O3 |
分子量 |
441.3 g/mol |
IUPAC 名称 |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile;2-(4-chloro-2-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H13ClN6.C9H9ClO3/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11;1-6-4-7(10)2-3-8(6)13-5-9(11)12/h4H2,1-3H3,(H2,12,13,14,15,16);2-4H,5H2,1H3,(H,11,12) |
InChI 键 |
ALRYDRIKSBKEJM-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N.CC1=C(C=CC(=C1)Cl)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)
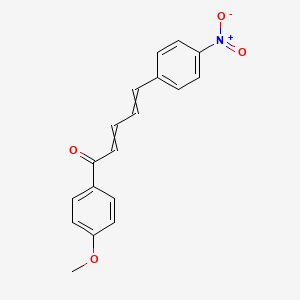
![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)

![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
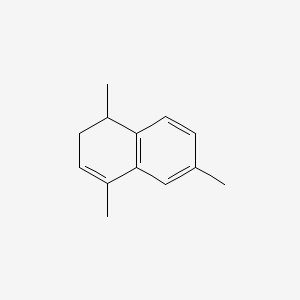
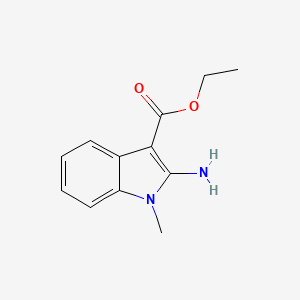
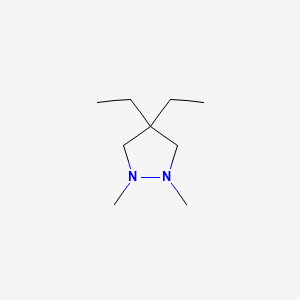
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
